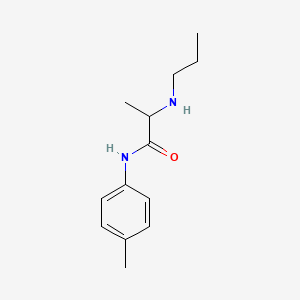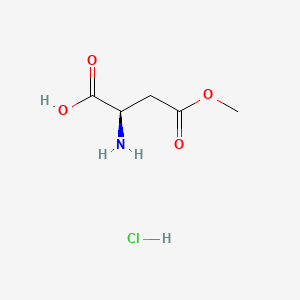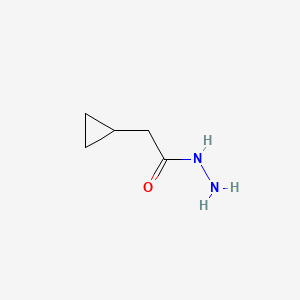
2-Cyclopropylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylacetohydrazide is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 2-Cyclopropylacetohydrazide is1S/C5H10N2O/c6-7-5(8)3-4-1-2-4/h4H,1-3,6H2,(H,7,8) . This indicates the presence of a cyclopropyl group attached to an acetohydrazide moiety. Physical And Chemical Properties Analysis
2-Cyclopropylacetohydrazide is a powder that is stored at room temperature . Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the cyclopropyl and acetohydrazide groups .Applications De Recherche Scientifique
Phenylcyclopropylamine Derivatives : trans-2-Phencylcyclopropylamine (2-PCPA), a derivative with structural similarities to 2-Cyclopropylacetohydrazide, is a potent antidepressant influencing monoamine neurotransmitter levels by inhibiting monoamine oxidases (MAOs). It also affects depression-associated pathophysiological pathways, potentially serving as a structural scaffold for mechanism-based inhibitors of various enzymes, including lysine-specific demethylase 1 (LSD1), a target for cancer chemotherapy (Khan, Suzuki, & Miyata, 2013).
Cyclooxygenase 2 (COX-2) Inhibitors : Research has highlighted the importance of COX-2 inhibitors, such as 2-Cyclopropylacetohydrazide derivatives, in treating or preventing a range of diseases, including inflammation, pain, and potentially cancer, due to their reduced gastrointestinal side-effects compared to traditional NSAIDs (Marnett & Kalgutkar, 1999).
Anti-proliferative Heterocyclic Compounds : 2-Cyanoacetohydrazide, closely related to 2-Cyclopropylacetohydrazide, has been used in synthesizing various heterocyclic compounds with in-vitro anti-proliferative activity against human epithelial cell lines. This indicates potential applications in cancer treatment (Hekal, Ali, & El‐Azm, 2020).
Alzheimer’s Disease Research : Inhibitors of cyclo-oxygenase–2, which include derivatives of 2-Cyclopropylacetohydrazide, have been investigated for their potential effects in slowing the progression of dementia in Alzheimer’s disease, although results have been inconclusive (Reines et al., 2004).
Cancer Chemotherapy and Immunology : Compounds such as 2-Cyclopropylacetohydrazide have potential applications in the field of cancer chemotherapy and immunology. Studies have focused on the pharmacology of drugs like cyclophosphamide and ifosfamide, highlighting the role of metabolism in determining their therapeutic index (Boddy & Yule, 2000).
Breast and CNS Cytotoxic Activity : Research into cyclo (Nα-dipicolinoyl) pentapeptide, structurally related to 2-Cyclopropylacetohydrazide, has shown cytotoxic activity in breast and CNS cell lines, as well as ionophoric specificity, suggesting potential in cancer treatment and ion transport modulation (Abo-Ghalia & Amr, 2004).
Breast Cancer Management : The role of COX-2 inhibitors, which may include 2-Cyclopropylacetohydrazide derivatives, in the management of breast cancer has been explored, focusing on the biochemistry of COX-2 and the anticancer effect of its inhibitors (Regulski et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-cyclopropylacetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-7-5(8)3-4-1-2-4/h4H,1-3,6H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPVKNZZLIICEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylacetohydrazide | |
CAS RN |
55277-83-3 |
Source


|
| Record name | 2-cyclopropylacetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

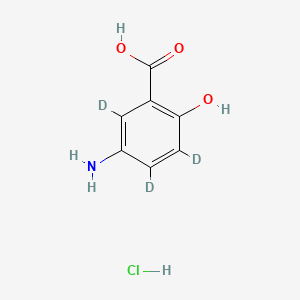

![[(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591250.png)
![[(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetate](/img/structure/B591251.png)
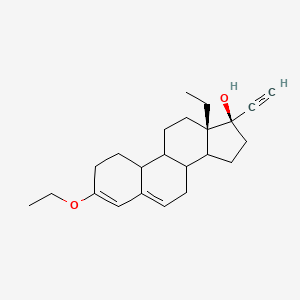
![(4R)-4-[(5R,7R,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoicacid](/img/structure/B591253.png)
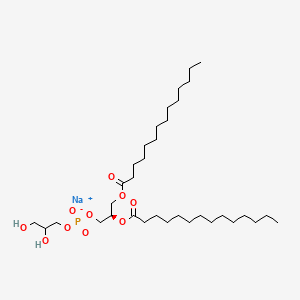

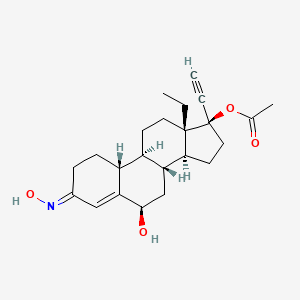
![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)
